molecular formula C21H17F3N2O2S B6539371 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 1060337-07-6

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No. B6539371
CAS RN: 1060337-07-6
M. Wt: 418.4 g/mol
InChI Key: MYUKMRPOJWCBTK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiophen-2-yl group, a carbamoyl group, a trifluoromethyl group, and two phenyl groups . The presence of these groups suggests that the compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carbamoyl group could potentially undergo hydrolysis to form an amine and a carboxylic acid . The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase its lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. This compound could serve as a starting point for designing novel drugs. Researchers might explore its interactions with biological targets, evaluate its pharmacokinetics, and optimize its structure for specific therapeutic purposes .

Anti-Inflammatory Properties

Thiophene-based molecules often exhibit anti-inflammatory effects. Investigating the anti-inflammatory potential of this compound could lead to the development of new anti-inflammatory drugs. Researchers would explore its mechanism of action, selectivity, and safety profile .

Anticancer Activity

Given the diverse pharmacological properties of thiophene derivatives, including anticancer effects, this compound warrants investigation. Researchers could assess its cytotoxicity, mode of action, and potential as an adjunct to existing cancer therapies .

Organic Semiconductors and Electronics

Thiophene-containing compounds play a crucial role in organic electronics. This compound might find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Researchers would explore its charge transport properties and compatibility with device fabrication processes .

Corrosion Inhibition

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry. Investigating whether this compound exhibits effective corrosion protection properties could be valuable for various applications, such as protecting metal surfaces in harsh environments .

Antimicrobial Activity

Thiophene-based compounds often possess antimicrobial properties. Researchers could explore its efficacy against bacteria, fungi, or other pathogens. Understanding its mode of action and potential applications in medicine or agriculture would be essential .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to use appropriate safety precautions when handling chemical substances .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s intended to be used as a drug, future research could focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)16-7-5-15(6-8-16)20(28)26-17-9-3-14(4-10-17)12-19(27)25-13-18-2-1-11-29-18/h1-11H,12-13H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUKMRPOJWCBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-4-(trifluoromethyl)benzamide

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